Pectenotoxin 7

Regulatory toxicology Food safety Risk assessment

Pectenotoxin 7 (PTX7, CAS 124843-18-1) is a macrocyclic polyether-lactone marine biotoxin belonging to the pectenotoxin (PTX) family, a group of lipophilic shellfish toxins produced by dinoflagellates of the genus Dinophysis. PTX7 was unambiguously characterized as 7-epi-pectenotoxin 6 (7-epi-PTX6), the C7 spiroketal stereoisomer of PTX6, via NMR spectroscopy and acid-catalyzed chemical interconversion studies.

Molecular Formula C47H68O16
Molecular Weight 889.0 g/mol
CAS No. 124843-18-1
Cat. No. B3418486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePectenotoxin 7
CAS124843-18-1
Molecular FormulaC47H68O16
Molecular Weight889.0 g/mol
Structural Identifiers
SMILESCC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C(=O)O)C)C)C)O
InChIInChI=1S/C47H68O16/c1-25-9-10-31-33(21-36(56-31)47(54)38(49)27(3)13-19-55-47)57-40(51)28(4)30-8-7-14-45(58-30)16-11-32(59-45)39(50)43(6)23-29(48)37(62-43)34-24-44(41(52)53)17-18-46(60-34,63-44)35-12-15-42(5,61-35)22-26(2)20-25/h9-10,20,26-28,30-39,49-50,54H,7-8,11-19,21-24H2,1-6H3,(H,52,53)/b10-9+,25-20+/t26-,27+,28+,30-,31+,32-,33+,34+,35+,36-,37-,38+,39-,42+,43+,44+,45?,46?,47+/m0/s1
InChIKeyIJSPTHZVVHPQQN-WACQSWMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pectenotoxin 7 (CAS 124843-18-1): Structural Identity, Source, and Class Context for Informed Procurement


Pectenotoxin 7 (PTX7, CAS 124843-18-1) is a macrocyclic polyether-lactone marine biotoxin belonging to the pectenotoxin (PTX) family, a group of lipophilic shellfish toxins produced by dinoflagellates of the genus Dinophysis. PTX7 was unambiguously characterized as 7-epi-pectenotoxin 6 (7-epi-PTX6), the C7 spiroketal stereoisomer of PTX6, via NMR spectroscopy and acid-catalyzed chemical interconversion studies [1]. The compound, bearing a carboxylic acid group at C43, is a naturally occurring oxidative metabolite detected in the digestive glands of the Japanese scallop Patinopecten yessoensis [1] and represents one of at least 15 known PTX analogs whose toxicological potencies are intimately linked to C7 stereochemistry and C43 oxidation state [2].

Why Pectenotoxin 7 Cannot Be Interchanged with Pectenotoxin 6 or Other PTX Analogs in Research and Regulatory Workflows


Pectenotoxin analogs are not functionally interchangeable despite their shared macrolide scaffold. C7 spiroketal epimerization alone—the sole structural difference between PTX7 (7S) and PTX6 (7R)—produces a >3-fold reduction in acute murine lethality in the analogous PTX4/PTX1 pair and is sufficient to alter cellular selectivity between immortal and primary cell models [1][2]. The European Food Safety Authority (EFSA) explicitly distinguishes PTX7 from PTX6 by withholding a Toxic Equivalency Factor (TEF) assignment for PTX7 while assigning TEF=1 to PTX6, reflecting a regulatory judgment that the two epimers occupy fundamentally different risk categories [3]. Furthermore, C43 oxidation state—where PTX7 carries the fully oxidized carboxylic acid—reduces cytotoxicity by over 30-fold relative to the parent PTX2 [4]. Generic substitution of one PTX analog for another therefore risks catastrophic misinterpretation of potency, selectivity, and safety data. The quantitative evidence below substantiates exactly where PTX7 diverges from its closest comparators.

Quantitative Differentiation Evidence for Pectenotoxin 7 versus Closest Analogs: A Comparator-Anchored Procurement Guide


Pectenotoxin 7 Carries No EFSA Toxic Equivalency Factor, in Contrast to Pectenotoxin 6 (TEF = 1)

The EFSA CONTAM Panel evaluated all known pectenotoxin analogs for human health risk through shellfish consumption. PTX7 was explicitly classified among the low-toxicity analogs—alongside PTX8, PTX9, PTX2 seco acid, and 7-epi-PTX2 seco acid—for which no Toxic Equivalency Factor (TEF) could be assigned due to insufficient toxicity to warrant a regulatory potency value. In contrast, PTX6 was assigned TEF = 1, indicating regulatory recognition of its toxicological relevance [1]. Supporting this classification, the analogous 7S/7R epimer pair PTX4/PTX1 demonstrates that C7 epimerization from 7R to 7S reduces intraperitoneal lethality in mice to approximately one-third: PTX1 (7R) LD50 = 250 µg/kg versus PTX4 (7S) LD50 = 770 µg/kg, a 3.1-fold reduction [2]. PTX6 (7R) has an LD50 of 500 µg/kg i.p.; PTX7 (7S) is described as 'much less toxic' than PTX6, consistent with the ~3-fold attenuation observed in the PTX4/PTX1 pair [2][3].

Regulatory toxicology Food safety Risk assessment

C7 Spiroketal Stereochemistry Alone Can Modulate Cytotoxic Potency by Over 1,000-Fold Within the Pectenotoxin Family

The quantitative impact of spiroketal stereochemistry on pectenotoxin bioactivity has been directly measured in the PTX2 series. PTX2, bearing a nonanomeric 7R-spiroketal configuration, exhibits an IC50 of 3.6 nM against HepG2 hepatocellular carcinoma cells. Its spiroketal stereoisomer PTX2b shows an IC50 of 1,485 nM, and PTX2c an IC50 of 3,766 nM—representing a maximal 1,046-fold potency reduction driven exclusively by spiroketal configuration changes [1]. PTX7 possesses the 7S-nonanomeric spiroketal configuration, whereas PTX6 possesses the 7R configuration [2]. In the C43-carboxylic acid series specifically, the cytotoxicity order has been experimentally established as PTX-2 > PTX-1 > PTX-6 > PTX-9 (where PTX-9 is also a 7S-isomer), with PTX6 exhibiting IC50 values exceeding 2,000 ng/mL (~2,248 nM) in both L6 rat myoblasts and RD human rhabdomyosarcoma cells, compared to PTX2 IC50 values of 60 ng/mL (L6) and 23 ng/mL (RD)—a >33-fold difference between the most and least potent oxidized analogs [3][4].

Structure-activity relationship Spiroketal chemistry Cytotoxicity screening

7S-Epimers Override the Immortal-Cell Resistance Conferred by the C43 Carboxylic Acid Group: Differential Cellular Selectivity of PTX6 versus 7S-Isomers

A critical selectivity divergence has been experimentally demonstrated between 7R and 7S pectenotoxin epimers bearing the C43 carboxylic acid group. PTX-6 (7R, C43 COOH) induces dose-dependent F-actin depolymerization and viability loss in primary cultured rat hepatocytes but produces no detectable effect on immortalized Clone 9 rat hepatocytes or CaCo-2 human epithelial cells [1]. In striking contrast, PTX-9—which shares the 7S configuration and C43 carboxylic acid with PTX7—is fully active in both primary hepatocytes and immortal Clone 9 cells [1]. The cytotoxicity order PTX-2 > PTX-1 > PTX-6 > PTX-9 was established across both cell models, with PTX-9 representing the lowest-activity analog [1]. PTX-6's selective inactivity in immortal cells has been specifically attributed to the combination of its 7R configuration and C43 carboxylic acid group [1][2]. Since PTX7 possesses the 7S configuration, it is predicted—based on the PTX-9 precedent—to exhibit the broader cellular activity profile characteristic of the 7S-epimer class, thereby overcoming the immortal-cell restriction observed with PTX6.

Cell-type selectivity Primary cell models Cancer cell line screening

Pectenotoxin 7 Is Chromatographically Resolved from Pectenotoxin 6 Under Validated Acidified LC-MS Conditions Enabling Unambiguous Identification

PTX7 can be unambiguously differentiated from its 7R-epimer PTX6 and the artifact isomer PTX9 using a validated liquid chromatography-tandem mass spectrometry method. On a C8-silica reversed-phase column with a mobile phase of aqueous acetonitrile containing 2 mM ammonium formate and 50 mM formic acid, the spiroketal stereoisomers of PTX6 elute in the reproducible order PTX6, PTX7, and PTX9 [1]. Critically, the LC-MS-MS spectra of the [M+NH4]+ ions are essentially identical across all three isomers, making chromatographic retention time the definitive and sole basis for isomer identification under routine analytical conditions [1]. This chromatographic resolution profile was applied to unambiguously identify PTX7 in natural samples from the toxic dinoflagellate Dinophysis acuta collected from New Zealand waters [1].

Analytical chemistry LC-MS/MS Quality control

Acid-Catalyzed C7 Spiroketal Interconversion Between PTX6 and PTX7 Demands Defined Handling and Storage Protocols to Preserve Stereochemical Integrity

The C7 spiroketal center of PTX7 exists in a nonanomeric configuration, a structural motif recognized across natural products chemistry as thermodynamically less stable than the corresponding anomeric form and susceptible to acid-catalyzed isomerization [1]. Experimental demonstration of this lability was provided by Sasaki et al., who used an acid-catalyzed chemical interconversion as the basis for structurally characterizing PTX7 as 7-epi-PTX6 [2]. Suzuki et al. subsequently confirmed that acid treatment of PTX6 yields PTX7 and the further-rearranged artifact PTX9 as detectable products [3]. This interconversion is bidirectional; PTX7 can similarly revert to PTX6 under acidic conditions [3]. The synthetic challenge posed by this instability is underscored by the stereocontrolled synthesis of the PTX7 ABC spiroacetal fragment, which required precisely controlled acid-catalyzed cyclization to install the desired 7S configuration without epimerization [4].

Chemical stability Spiroketal epimerization Compound handling

Pectenotoxin 7 Represents a Late-Stage Detoxification Metabolite: Cytotoxicity Decreases Progressively with C43 Oxidation Along the PTX2 → PTX1 → PTX3 → PTX6 Cascade

PTX7 occupies the terminal position in the oxidative metabolic cascade that converts the highly potent parent compound PTX2 into progressively less toxic derivatives within the scallop hepatopancreas. The metabolic sequence PTX2 (C43 CH3) → PTX1 (C43 CH2OH) → PTX3 (C43 CHO) → PTX6 (C43 COOH) is accompanied by a monotonic decrease in cytotoxicity that has been quantified in multiple cell systems. In the L6/RD cell line comparison, PTX2 IC50 values were 60 ng/mL (L6) and 23 ng/mL (RD), while PTX6 IC50 values exceeded 2,000 ng/mL in both lines—a >33-fold detoxification [1]. In primary rat hepatocytes, the order was PTX-2 > PTX-1 > PTX-6 > PTX-9 [2]. PTX7, as the 7S-epimer of the fully oxidized PTX6, represents a further attenuation of toxicity through spiroketal epimerization atop the maximal C43 oxidation state. This dual modification—full C43 oxidation plus 7S epimerization—places PTX7 at the extreme low-activity terminus of the pectenotoxin structure-activity landscape [2][3].

Metabolism Detoxification Shellfish toxicology

Defined Application Scenarios for Pectenotoxin 7 Grounded in Quantitative Differentiation Evidence


Low-Toxicity Actin Cytoskeleton Probe for Dual Primary/Immortal Cell Pharmacology Studies

Based on the class-level evidence that 7S-epimers (PTX-9) are active in both primary rat hepatocytes and immortal Clone 9 cells—unlike PTX-6 which is restricted to primary cells only [1]—PTX7 is the predicted compound of choice for experimental designs requiring actin cytoskeleton disruption across heterogeneous cell models. Its substantially reduced acute toxicity (no EFSA TEF assigned, vs. TEF=1 for PTX6) [2] further supports its use in higher-throughput cellular assays where compound hazard mitigation is operationally advantageous. Researchers should procure PTX7 when the experimental objective is to compare actin-dependent phenotypes in primary and immortal cells using a single compound, avoiding the confounding cell-type restriction of PTX6.

Stereochemical Reference Standard for Spiroketal Structure-Activity Relationship Studies

The >1,000-fold potency range demonstrated across PTX2 spiroketal stereoisomers (PTX2 IC50 = 3.6 nM vs. PTX2c IC50 = 3,766 nM in HepG2 cells) [1] establishes that spiroketal configuration is the single most potent driver of bioactivity variation in the pectenotoxin family. PTX7, as the structurally defined 7S-epimer of PTX6 [2], provides an essential stereochemical anchor point for SAR libraries. Its procurement alongside PTX6 enables direct pairwise assessment of C7 configuration effects on actin binding, cellular activity, and in vivo toxicity across the fully oxidized C43-COOH scaffold—a comparison that cannot be made with any other epimer pair in the PTX family.

LC-MS/MS Identity Verification and Isomer Purity Assessment in Regulatory Shellfish Monitoring Programs

The validated chromatographic resolution of PTX7 from PTX6 and PTX9 on a C8 column under acidified mobile phase conditions [1] makes PTX7 an essential analytical reference material for laboratories performing regulatory monitoring of pectenotoxins in shellfish. Because PTX6, PTX7, and PTX9 share indistinguishable MS-MS fragmentation patterns [1], retention-time-based identification using a certified PTX7 standard is the only reliable means of confirming isomer identity in complex shellfish extracts. Regulatory laboratories operating under EFSA guidelines, which explicitly differentiate PTX7 from TEF-assigned analogs [2], should procure PTX7 as a certified reference material to ensure analytical specificity.

Detoxification Pathway Mapping in Shellfish Metabolism Research

The quantitative demonstration that cytotoxicity decreases monotonically with C43 oxidation—from PTX2 (IC50 = 23-60 ng/mL) to PTX6 (IC50 > 2,000 ng/mL) in L6/RD cells, a >33-fold reduction [1]—positions PTX7, the 7S-epimer of fully oxidized PTX6, as the terminal detoxification endpoint marker. For studies mapping species-specific or tissue-specific PTX metabolic pathways in bivalves, PTX7 serves as a critical analytical standard and low-activity reference point. Its procurement enables quantitative comparison of metabolic flux toward the fully detoxified 7S-COOH endpoint versus accumulation of more toxic intermediates such as PTX1 or PTX6.

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